3,3-Dimethyl-5-oxohexanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-5-oxohexanoic acid can be synthesized from isophorone via its ozone addition product followed by hydrolysis . Another method involves the cyclization of this compound with sulfuric acid . These methods, however, have various disadvantages such as low yields or the production of inorganic waste .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-oxohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,3-Dimethyl-5-oxohexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its therapeutic potential.
Industry: It is utilized in the production of pharmaceuticals, herbicides, pesticides, and polymers.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other bioactive molecules, influencing various biochemical processes . The exact molecular targets and pathways are still under investigation, but it is known to participate in oxidation-reduction reactions and other metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-5-ketohexanoic acid
- 4,4,6-Trimethyl-3,4-dihydro-1,2-pyrone
- Dimedone
Uniqueness
3,3-Dimethyl-5-oxohexanoic acid is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,3-dimethyl-5-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)4-8(2,3)5-7(10)11/h4-5H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBXWQKHHZUDAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462567 | |
Record name | 3,3-dimethyl-5-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20624-63-9 | |
Record name | 3,3-dimethyl-5-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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